molecular formula C10H14N2 B1498337 (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine

(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B1498337
M. Wt: 162.23 g/mol
InChI Key: WZVVISVPTUREQN-SNVBAGLBSA-N
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Description

(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine (CAS 1213165-87-7) is a chiral organic compound of significant interest in medicinal chemistry and neuroscience research. This compound serves as a versatile chiral intermediate in the synthesis of novel pharmaceuticals, particularly in the development of ligands that target the nicotinic acetylcholine receptors (nAChRs) . The pyrrolidine ring is a privileged scaffold in drug discovery, valued for its sp3-hybridization, which allows for extensive three-dimensional exploration of pharmacophore space and can positively influence a molecule's solubility and other ADME properties . Its structural similarity to nicotine makes it a critical building block for researching treatments for various neurological conditions. Derivatives of this compound are investigated for their potential in addressing Alzheimer's disease, Parkinson's disease, cognitive dysfunction, addiction, depression, and neuropathic pain . The specific (R)-enantiomer is crucial for this research, as the stereogenicity of the pyrrolidine carbon can lead to a different biological profile due to the enantioselective nature of protein targets . This compound is therefore indispensable for structure-activity relationship (SAR) studies aimed at developing selective and effective neuroactive agents . The compound has a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol . It is offered as a high-purity material to ensure reliable and reproducible research outcomes. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-5-[(2R)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3/t10-/m1/s1

InChI Key

WZVVISVPTUREQN-SNVBAGLBSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@H]2CCCN2

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2

Origin of Product

United States

Preparation Methods

Step 1: Formation of Vinylpyrrolidone Salt Intermediate

  • Reactants: 400 g methyl 6-methylnicotinate, 300 g vinylpyrrolidone, 255 g sodium tert-butoxide.
  • Solvent: 2 L toluene under nitrogen atmosphere.
  • Conditions: Heat to 110°C and reflux for 8 hours.
  • Outcome: Precipitation of 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt.
  • Workup: Filter, wash with petroleum ether, dry at 30°C for 2 hours.
  • Yield: 583 g of intermediate.

Step 2: Acid Hydrolysis

  • React intermediate with 1.25 kg of 36% HCl.
  • Heat at 88°C for 44 hours.
  • Reaction monitored by LC-MS for completion.

Step 3: Reduction and pH Adjustment

  • Cool to -20°C.
  • Adjust pH to 11 with 40% KOH aqueous solution.
  • Add 570 g sodium dithionite solid.
  • Stir at 75°C until reaction completion (monitored by LC-MS).
  • Alternatively, lithium triethylborohydride can be used as reducing agent.
  • Final product: 2-methyl-5-(pyrrolidin-2-yl)pyridine with GC purity of 99.2%.
  • Overall yield from methyl 6-methylnicotinate: ~50%.
Step Reagents & Conditions Temperature Time Yield/Outcome
1 Methyl 6-methylnicotinate, vinylpyrrolidone, NaOtBu, toluene, N2 110°C reflux 8 h 583 g intermediate salt
2 36% HCl 88°C 44 h Hydrolysis to acid intermediate
3 KOH (pH 11), sodium dithionite or Li triethylborohydride 75°C Until completion 2-methyl-5-(pyrrolidin-2-yl)pyridine, 99.2% purity

This method addresses cost and safety issues by avoiding expensive or hazardous reagents and provides a scalable route with moderate yield.

Asymmetric Hydrogenation of 2-Methylpyrroline to (R)-2-Methylpyrrolidine (Patent WO2008137087A1)

This process focuses on preparing optically enriched (R)-2-methylpyrrolidine, a key intermediate for the target compound, via catalytic hydrogenation:

Key Features

  • Starting Material: 2-methylpyrroline (inexpensive).
  • Catalyst: Platinum-based heterogeneous catalyst, preferably 5% Pt on carbon or platinum(IV) oxide.
  • Solvent: Alcohol mixture (ethanol and methanol) in a volume ratio of approximately 2:1 to 3:1.
  • Conditions: Ambient temperature hydrogenation.
  • Product Isolation: Filtration to remove catalyst, followed by crystallization of tartrate salts (L-tartrate for (R)-enantiomer).
  • Optical Purity: At least 50% enantiomeric excess (ee).
  • Further Processing: Conversion of tartrate salt to free base (R)-2-methylpyrrolidine by base treatment.

Comparative Notes on Preparation Methods

Aspect Method from CN114195759A (Stepwise Synthesis) Method from WO2008137087A (Asymmetric Hydrogenation)
Starting Material Methyl 6-methylnicotinate + vinylpyrrolidone 2-Methylpyrroline
Key Reaction Types Condensation, acid hydrolysis, reduction Catalytic hydrogenation
Catalyst Sodium dithionite or Li triethylborohydride Platinum-based heterogeneous catalyst
Optical Purity Control Not explicitly chiral; yields racemate or methylated analog Achieves ≥50% ee via chiral salt formation
Environmental Considerations Uses toluene, HCl, and reducing agents Uses alcohol solvents, avoids corrosive reagents
Yield ~50% overall High yield with minimal intermediate isolation
Scalability Demonstrated at 400 g scale Suitable for ≥500 g scale

Summary of Research Findings

  • The stepwise synthesis via methyl 6-methylnicotinate and vinylpyrrolidone is a robust method yielding high purity products with manageable costs and safety profiles.
  • Asymmetric hydrogenation of 2-methylpyrroline with platinum catalysts in alcohol solvents provides a cleaner, more direct route to optically enriched (R)-2-methylpyrrolidine, an important intermediate for (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine derivatives.
  • Both methods avoid the use of highly corrosive or expensive reagents common in earlier synthetic routes.
  • The choice of method depends on the desired optical purity, scale, and downstream application.

Chemical Reactions Analysis

Types of Reactions

(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield fully saturated pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders:
The compound's structural features allow it to interact with various receptors in the central nervous system (CNS). Pyrrolidine derivatives have been identified as potential ligands for histamine receptors, which are implicated in several CNS disorders. Studies have shown that (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine can act as an H3 receptor ligand, potentially serving as a therapeutic agent for conditions like schizophrenia and cognitive impairment .

2. Anticancer Activity:
Research indicates that pyrrolidine derivatives can exhibit anticancer properties by modulating specific biological pathways. For instance, certain compounds derived from the pyrrolidine scaffold have shown efficacy against various cancer cell lines by targeting the retinoic acid-related orphan receptor γ (RORγt), which is involved in tumor progression and metastasis . The design of these compounds often focuses on optimizing their binding affinity and selectivity through structure-activity relationship (SAR) studies.

3. Metabolic Disorders:
Recent findings highlight the potential of this compound derivatives as dual agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid regulation. Compounds exhibiting agonistic activity at both PPARα and PPARγ have demonstrated significant improvements in managing type 2 diabetes by restoring normal glucose levels and ameliorating dyslipidemia .

Case Studies

Application Area Study Reference Key Findings
Neurological Disorders Identified as a potential H3 receptor ligand; implications for cognitive therapies.
Anticancer Activity Effective against RORγt; shows promise in inhibiting tumor growth and metastasis.
Metabolic Disorders Demonstrated dual agonist activity at PPARα/γ; improved glucose metabolism in diabetic models.

Mechanism of Action

The mechanism of action of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to biological targets, enhancing its selectivity and potency. The compound’s stereochemistry also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(RS)-Nornicotine (CAS: 5746-86-1)

  • Racemic mixture (RS) versus the enantiomerically pure R-form of the target compound .
  • Applications : Naturally occurring alkaloid with nicotinic activity, contrasting with the target’s use in protein degradation .

(R)-3-(Pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 288247-82-5)

  • Structure : Pyrrolidine at pyridine’s 3-position (vs. 5-position in the target) and exists as a dihydrochloride salt .
  • Key Differences :
    • Positional isomerism affects molecular interactions; the 3-substitution may hinder access to certain binding pockets.
    • Salt form enhances solubility but alters pharmacokinetics compared to the free base form of the target .

(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (CAS: 112091-17-5)

  • Structure : Chlorine at pyridine’s 2-position and a methylated pyrrolidine nitrogen .
  • Key Differences: Chlorine’s electronegativity vs. methyl’s hydrophobicity impacts electronic properties and metabolic stability.

3-Fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine ()

  • Structure : Fluorine at pyridine’s 3-position and R-configured pyrrolidine at position 5.
  • Key Differences :
    • Fluorine’s small size and high electronegativity enhance binding affinity in some contexts but may reduce lipophilicity compared to the target’s methyl group .

Anabasine (CAS: 13078-04-1)

  • Structure : Piperidine (6-membered ring) instead of pyrrolidine, linked to pyridine.
  • Key Differences :
    • Piperidine’s conformational flexibility vs. pyrrolidine’s rigidity influences bioavailability and receptor selectivity (e.g., nicotinic vs. muscarinic receptors) .

Q & A

Q. What are the optimal synthetic routes for (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions or modular assembly of pyridine and pyrrolidine precursors. Key methods include:
  • Suzuki-Miyaura Coupling : React brominated pyridine derivatives with pyrrolidine boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at reflux (70–80°C). Purification via column chromatography (silica gel, EtOAc/hexane) yields ~60–75% .
  • Chiral Resolution : Start with racemic mixtures and employ chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to isolate the (R)-enantiomer .

Q. How can the stereochemistry and purity of this compound be confirmed?

  • Methodological Answer :
  • Chiral Analysis : Use polarimetry or circular dichroism (CD) to verify enantiomeric excess (>98%).
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Key signals include pyridine protons at δ 8.3–8.5 ppm and pyrrolidine methyl groups at δ 1.2–1.5 ppm .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 177.1 and purity >98% via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can enantiomeric contamination during synthesis be mitigated?

  • Methodological Answer :
  • Enantioselective Catalysis : Use chiral ligands like BINAP with palladium catalysts to direct stereochemistry during coupling steps .
  • Purification Strategies : Combine recrystallization (ethanol/water) with preparative chiral chromatography to achieve >99% enantiomeric purity .
  • Analytical Monitoring : Track impurities (e.g., (S)-enantiomer) via GC-MS or chiral SFC, referencing standards like Nornicotine (CAS 5746-86-1) .

Q. What experimental designs elucidate the compound’s mechanism in kinase inhibition?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of kinases (e.g., p38α/β) using ATP-competitive assays. IC₅₀ values can be determined via fluorescence polarization (FP) or TR-FRET assays .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., p38 MAPK, PDB: 1OUK) using AutoDock Vina. Prioritize residues like Thr106 and Met109 for mutagenesis studies .
  • Cell-Based Validation : Measure TNF-α suppression in macrophages (e.g., RAW 264.7 cells) at 1–10 µM doses, correlating with p38 phosphorylation (Western blot) .

Q. How should conflicting bioactivity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., 10 mM Mg²⁺, pH 7.4).
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and ITC for thermodynamic profiling .
  • Structural Analysis : Perform X-ray crystallography of ligand-enzyme complexes to resolve steric or electronic discrepancies .

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